molecular formula C8H4F3NO3 B13007802 2-Formyl-6-(trifluoromethyl)nicotinic acid

2-Formyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13007802
M. Wt: 219.12 g/mol
InChI Key: ORXLYQWKCVAUIR-UHFFFAOYSA-N
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Description

2-Formyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H4F3NO3. It is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring.

Preparation Methods

The synthesis of 2-Formyl-6-(trifluoromethyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is typically carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can then be further processed to obtain the desired product .

Chemical Reactions Analysis

2-Formyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Formyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

2-Formyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

2-formyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-4(7(14)15)5(3-13)12-6/h1-3H,(H,14,15)

InChI Key

ORXLYQWKCVAUIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C=O)C(F)(F)F

Origin of Product

United States

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